molecular formula C15H17NO B8309591 2-(3-Methoxy-phenyl)-2-phenyl-ethylamine

2-(3-Methoxy-phenyl)-2-phenyl-ethylamine

Cat. No. B8309591
M. Wt: 227.30 g/mol
InChI Key: RKTQBXBAEFWMTJ-UHFFFAOYSA-N
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Patent
US06358973B1

Procedure details

A mixture of 1-methoxy-3-(1-phenyl-2-nitro-propyl)-benzene (7.8 g, 30.33 mmoles), obtained as described in example 41, ammonium formate (9.56 g, 151.6 mmoles), methanol (80 ml), 10% Pd/C (1.8 g) and 3A molecular sieves (15 g) was kept under reflux for 2 hours, then filtered over celite by washing with methanol and brought to dryness. The residue was taken up with ethyl ether and extracted with 10% HCl. The aqueous phase was basified with K2CO3 and re-extracted with ethyl ether. The organic phase was anhydrified and brought to dryness to give 5.4 g of the title compound (yield: 78.4%).
Name
1-methoxy-3-(1-phenyl-2-nitro-propyl)-benzene
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
9.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
78.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:10]([N+:12]([O-])=O)C)[CH:4]=1.C([O-])=O.[NH4+]>[Pd].CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][NH2:12])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
1-methoxy-3-(1-phenyl-2-nitro-propyl)-benzene
Quantity
7.8 g
Type
reactant
Smiles
COC1=CC(=CC=C1)C(C(C)[N+](=O)[O-])C1=CC=CC=C1
Step Two
Name
Quantity
9.56 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
by washing with methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% HCl
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 78.4%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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